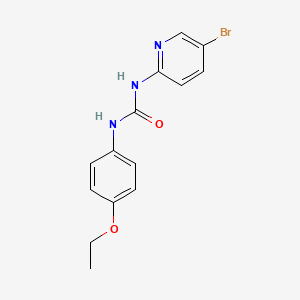

N-(5-bromo-2-pyridinyl)-N'-(4-ethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of amines with isocyanates or carbonyl compounds. For compounds similar to N-(5-bromo-2-pyridinyl)-N'-(4-ethoxyphenyl)urea, a one-pot synthesis approach from aniline derivatives and triphosgen or direct condensation of related aminopyridine with 4-bromobenzoyl isocyanate can be employed, demonstrating good yields under milder and environmentally friendly conditions (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives, including this compound, can be characterized using single-crystal X-ray diffraction, revealing the presence of intramolecular and intermolecular hydrogen bonding that influences the compound's stability and reactivity. Studies have shown that these molecules can form highly complicated solid-state structures with unique hydrogen bonding patterns (Suresh Kumar et al., 2000).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including Lossen rearrangement and interactions with electrophiles to synthesize hydroxamic acids and further urea compounds. These reactions are crucial for extending the chemical versatility of this compound for potential applications in materials science and organic synthesis (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are critical for the application and processing of this compound. These properties can be tailored by modifying the molecular structure, as demonstrated by the synthesis of similar compounds with varying substituents, which can influence the compound's solubility and crystallinity (Suresh Kumar et al., 2000).

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity, stability, and interaction with other molecules, are influenced by the compound's molecular structure. The presence of electron-withdrawing or donating groups can significantly affect the compound's reactivity towards nucleophiles and electrophiles, making it a versatile intermediate for various organic synthesis applications (Thalluri et al., 2014).

Wissenschaftliche Forschungsanwendungen

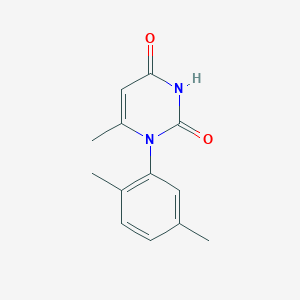

Phenylselenenyl- and Phenylthio-Substituted Pyrimidines as Inhibitors

Research highlights the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines through lithiation and subsequent addition of electrophiles, yielding compounds with inhibitory activity against specific enzymes. These compounds exhibit selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes, showcasing their potential therapeutic applications (Goudgaon et al., 1993).

Antiviral Activity of Pyrimidine Derivatives

Another study explores 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating their antiviral activity, particularly against retroviruses. This research underscores the compounds' efficacy in inhibiting human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential as antiviral agents (Hocková et al., 2003).

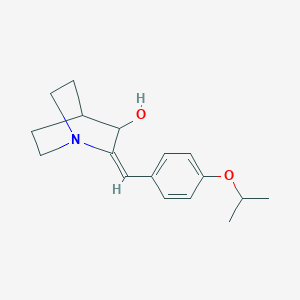

CNS Agents from N-Aryl-N'-(1-Methyl-2-Pyrrolidinylidene)ureas

A study on the pharmacological screening of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas revealed compounds with anxiolytic activity and muscle-relaxant properties. This research highlights the diverse CNS activities of these compounds and their potential therapeutic applications (Rasmussen et al., 1978).

Mitochondrial DNA Repopulation with Exogenous Mitochondria

In a groundbreaking study, human cell lines depleted of mitochondrial DNA were repopulated with exogenous mitochondria, shedding light on mitochondrial functions and potential therapeutic strategies for mitochondrial diseases (King & Attardi, 1989).

Antiproliferative Activity of Urea Derivatives

Research on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives identified compounds with significant antiproliferative activity against various cancer cell lines. This study illuminates the potential of urea derivatives in cancer therapy, showcasing their efficacy against renal cancer and melanoma cell lines (Al-Sanea et al., 2018).

Cytokinin-like Activity and Rooting Enhancement

Urea derivatives have been identified as positive regulators of cell division and differentiation, with certain compounds demonstrating cytokinin-like activity. This research contributes to our understanding of plant morphogenesis and the potential for agricultural applications (Ricci & Bertoletti, 2009).

Eigenschaften

IUPAC Name |

1-(5-bromopyridin-2-yl)-3-(4-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O2/c1-2-20-12-6-4-11(5-7-12)17-14(19)18-13-8-3-10(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTVQPOJVPPCPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)